molecular formula C10H13ClO B13658171 2-Chloro-1-isopropyl-3-methoxybenzene

2-Chloro-1-isopropyl-3-methoxybenzene

Cat. No.: B13658171
M. Wt: 184.66 g/mol
InChI Key: ASQFPCBRMGZQNH-UHFFFAOYSA-N
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Description

2-Chloro-1-isopropyl-3-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-isopropyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropyl group onto the benzene ring.

Following this, the methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. Finally, the chlorine atom can be added through a chlorination reaction using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isopropyl-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.

    Alkylation: Isopropyl chloride (C3H7Cl) with aluminum chloride (AlCl3) as a catalyst.

    Methoxylation: Methanol (CH3OH) with a suitable base like sodium methoxide (NaOCH3).

Major Products

    Substitution Products: Depending on the reagents used, various substituted benzene derivatives can be formed.

    Oxidation Products: Alcohols or ketones derived from the oxidation of the isopropyl group.

Scientific Research Applications

2-Chloro-1-isopropyl-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-isopropyl-3-methoxybenzene largely depends on its chemical reactivity. The methoxy group is an electron-donating group that activates the benzene ring towards electrophilic substitution, while the chlorine atom is an electron-withdrawing group that deactivates the ring. This dual effect influences the compound’s reactivity and the types of reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-isopropyl-3-methoxybenzene is unique due to the combination of its substituents, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2-chloro-1-methoxy-3-propan-2-ylbenzene

InChI

InChI=1S/C10H13ClO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3

InChI Key

ASQFPCBRMGZQNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)Cl

Origin of Product

United States

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